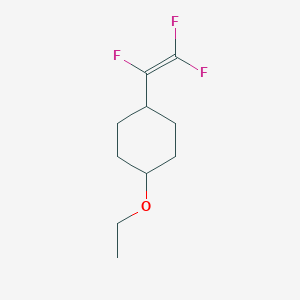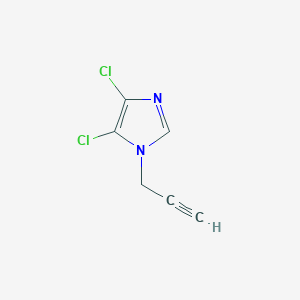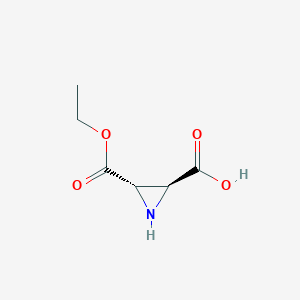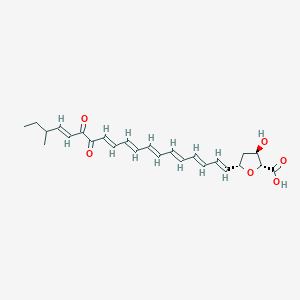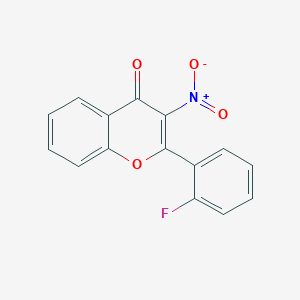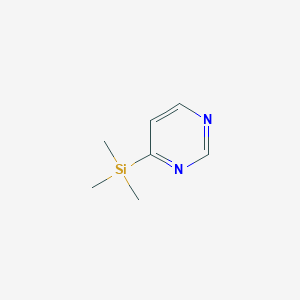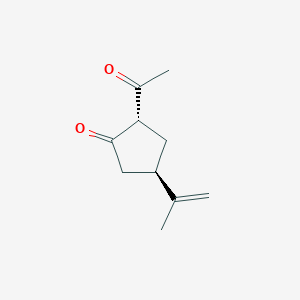
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as chiral cyclopentenone and is commonly used in the synthesis of various organic compounds. In
Mechanism Of Action
The mechanism of action of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one have not been extensively studied. However, it has been shown to have antimicrobial and antifungal properties, which may be due to its ability to react with nucleophiles. It has also been shown to have potential applications in the synthesis of prostaglandin analogs, which may have important physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its potential applications in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.
Future Directions
There are several future directions for the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in scientific research. One potential direction is the synthesis of new prostaglandin analogs, which may have important physiological effects. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs with biological activity. Additionally, the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the synthesis of natural products may lead to the discovery of new antimicrobial and antifungal compounds.
Synthesis Methods
The synthesis of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with acetic anhydride and propargyl bromide. The final product is obtained through the reduction of the propargyl group using sodium borohydride.
Scientific Research Applications
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of natural products, such as (+)-grandisol and (-)-grandisol, which have antifungal and antimicrobial properties. It has also been used in the synthesis of various analogs of prostaglandins, which are important in the regulation of inflammation, blood flow, and other physiological processes.
properties
CAS RN |
165067-79-8 |
|---|---|
Product Name |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9+/m1/s1 |
InChI Key |
DHLRZNUMMOVMSZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@H](C(=O)C1)C(=O)C |
SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
Canonical SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
synonyms |
Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
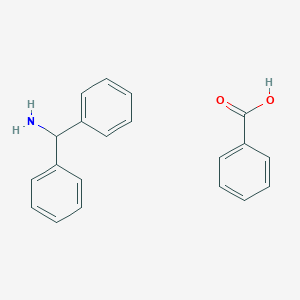
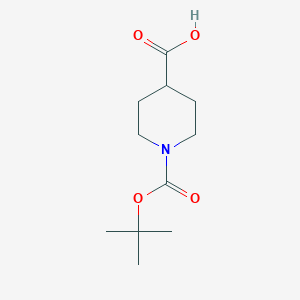
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
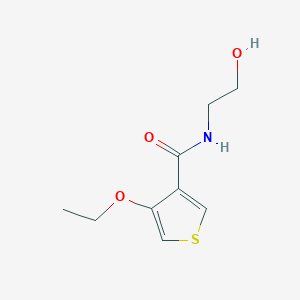
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
